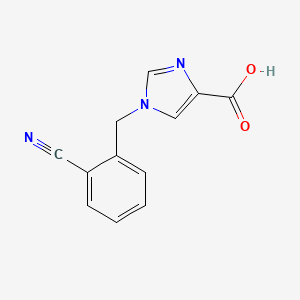

5-Fluoro-2-(furan-2-yl)benzaldehyde

Descripción general

Descripción

5-Fluoro-2-(furan-2-yl)benzaldehyde is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is available for purchase from various chemical suppliers .

Synthesis Analysis

The synthesis of furan compounds, including 5-Fluoro-2-(furan-2-yl)benzaldehyde, has been a subject of research. Some classical methods have been modified and improved, while other new methods have been developed . A variety of catalysts have been used for these transformations .Molecular Structure Analysis

The molecular structure of 5-Fluoro-2-(furan-2-yl)benzaldehyde can be analyzed using various spectroscopic techniques. For instance, Fourier Transform Infrared Spectroscopy (FT-IR), Fourier Transform Raman Spectroscopy (FT-Raman), Ultraviolet-Visible Spectroscopy (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to elucidate the structure .Chemical Reactions Analysis

The chemical reactions involving 5-Fluoro-2-(furan-2-yl)benzaldehyde can be complex. For instance, the reaction of difluorocarbene, generated by thermal decomposition of sodium chlorodifluoroacetate, with 2-benzylidene-5α-cholestan-3-one and related substrates afforded 3-fluoro-2-phenylfuran fused to a steroid fragment via C4-C5 bond .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Fluoro-2-(furan-2-yl)benzaldehyde can be analyzed using various techniques. For instance, the DFT calculated C-H stretching mode of the titled molecule was found at 3052 cm −1 with 81% PED, and another stretching mode was located at 3123 cm −1, which corresponds to the methyl group attached to the furan molecule .Aplicaciones Científicas De Investigación

Antibacterial Activity

Furan derivatives, such as “5-Fluoro-2-(furan-2-yl)benzaldehyde”, have been found to have significant antibacterial activity . They have been used in the creation of numerous innovative antibacterial agents to combat microbial resistance . For instance, they have shown effectiveness against gram-positive and gram-negative bacteria .

Antimicrobial Drugs

Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics. They have been employed as medicines in a number of distinct disease areas . These compounds are one of the most powerful tools in the fight against bacterial strain-caused infection .

Synthesis of Stable Dye-Sensitized Solar Cells

“5-Fluoro-2-(furan-2-yl)benzaldehyde” can be used as a reactant in Suzuki coupling for the synthesis of stable dye-sensitized solar cells . This application is part of the broader field of renewable energy research.

Synthesis of Biologically Active Molecules

This compound is also involved in the synthesis of biologically active molecules . For instance, it can be used in heteroarylation for the synthesis of HIF-1 inhibitors .

Synthesis of Fluorinated Furans and Benzofurans

“5-Fluoro-2-(furan-2-yl)benzaldehyde” can be used in the synthesis of furans and benzofurans with a fluorine atom or a trifluoromethyl group . These fluorinated furans and benzofurans have important pharmacological properties .

Development of New Drugs

The inclusion of the furan nucleus is an essential synthetic technique in the search for new drugs . Furan derivatives, such as “5-Fluoro-2-(furan-2-yl)benzaldehyde”, have taken on a special position in the realm of medicinal chemistry .

Direcciones Futuras

Furans and benzofurans bearing a fluorine atom or a trifluoromethyl group attract significant attention due to their important pharmacological properties . Therefore, the future research directions could involve exploring the potential applications of 5-Fluoro-2-(furan-2-yl)benzaldehyde in various fields, including pharmaceuticals and life sciences.

Propiedades

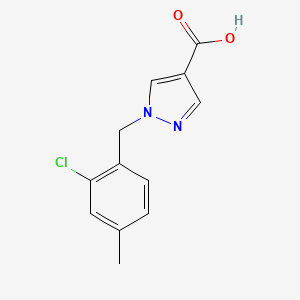

IUPAC Name |

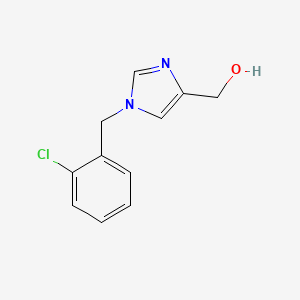

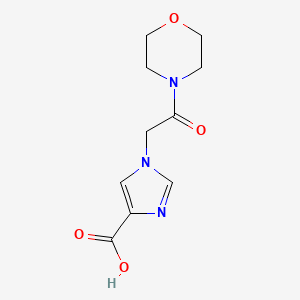

5-fluoro-2-(furan-2-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7FO2/c12-9-3-4-10(8(6-9)7-13)11-2-1-5-14-11/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPCCFHCYXWIRKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=C(C=C(C=C2)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-2-(furan-2-yl)benzaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.